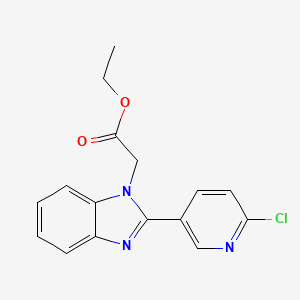

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate

Description

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate is a heterocyclic compound featuring a benzimidazole core fused with a 6-chloro-3-pyridinyl moiety and an ethyl acetate ester side chain. The benzimidazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the pyridine ring introduces electron-withdrawing and steric effects that modulate reactivity and binding interactions. The ethyl acetate group enhances solubility and influences molecular conformation through intramolecular interactions. Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL, ensuring precise determination of bond lengths, angles, and packing arrangements .

Properties

IUPAC Name |

ethyl 2-[2-(6-chloropyridin-3-yl)benzimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-2-22-15(21)10-20-13-6-4-3-5-12(13)19-16(20)11-7-8-14(17)18-9-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMRETPLRUVAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Introduction of the Pyridine Ring: The benzimidazole core is then reacted with a chloropyridine derivative in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Agrochemicals: It is explored as a potential pesticide due to its ability to disrupt the nervous system of pests.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets:

DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.

Neurotoxicity: In pests, it can bind to nicotinic acetylcholine receptors, causing paralysis and death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle: Benzimidazole vs. Benzothiazine

A structurally analogous compound, (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate (), replaces the benzimidazole core with a benzothiazine system. Key differences include:

- Electronic Properties : The benzothiazine sulfur atom introduces polarizability and weaker hydrogen-bonding capacity compared to the benzimidazole nitrogen, altering intermolecular interactions.

- Conformation : The benzothiazine adopts an envelope conformation with sulfur as the flap, while benzimidazole’s planar structure facilitates π-π stacking. This impacts crystal packing and stability .

Table 1: Structural Parameters of Core Heterocycles

Side Chain Conformation and Interactions

Both compounds feature ethyl acetate side chains, but their orientations differ due to substituent effects:

Substituent Effects: Chloro vs. Benzylidene Groups

The 6-chloro-3-pyridinyl group in the target compound provides steric bulk and electron withdrawal, likely enhancing thermal stability and altering solubility compared to the benzylidene substituent in ’s compound.

Table 2: Substituent Impact on Properties

| Substituent | Target (6-Cl-pyridinyl) | Analog (Benzylidene) |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Conjugative |

| Steric Bulk | Moderate | High |

| Predominant Interaction | Halogen bonding | π-π stacking |

Biological Activity

Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a benzimidazole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Molecular Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClN₃O₂, with a molecular weight of approximately 295.73 g/mol. The presence of the chloro group and the pyridine ring in its structure contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against a range of microorganisms. For instance, studies indicate that related benzimidazole compounds exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Case Study: A study by Birajdar et al. (2013) demonstrated that similar benzimidazole derivatives exhibited moderate to good activity against S. aureus and E. coli, suggesting that structural modifications could enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is also notable. Benzimidazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and interference with DNA replication.

Research Findings: A review summarized the bioactivity of benzimidazole derivatives from 2012 to 2021, highlighting their potential as anticancer agents through their ability to target specific cellular pathways . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The presence of electron-withdrawing groups such as chlorine enhances these activities.

| Compound | COX Inhibition (IC50) |

|---|---|

| This compound | TBD |

| Celecoxib (Standard Drug) | 0.04 ± 0.01 μmol |

Study Insights: Recent investigations into related compounds have shown strong COX inhibition comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit similar anti-inflammatory effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the chloro group may enhance binding affinity and selectivity towards these targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.